



# Application Notes and Protocols for ANT2681 in Preclinical Research

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Disclaimer: **ANT2681** is a preclinical candidate currently under investigation. The information provided below is based on published preclinical research. Detailed clinical trial protocols are not yet publicly available. Researchers should consult the latest publications and regulatory guidance for the most current information.

## Introduction

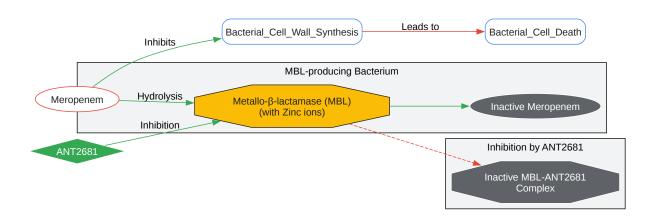
ANT2681 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), particularly New Delhi metallo-β-lactamase (NDM). It is being developed in combination with the carbapenem antibiotic meropenem for the treatment of serious infections caused by MBL-producing Gram-negative bacteria, a significant threat to global health.[1][2][3] The combination of ANT2681 with meropenem aims to restore the antibiotic's efficacy against otherwise resistant bacterial strains. In 2019, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to the combination of ANT2681 and meropenem for the treatment of complicated urinary tract infections (cUTI), a status that encourages the development of new antibacterial drugs.[4]

## **Mechanism of Action**

**ANT2681** functions as a competitive inhibitor of MBLs.[3][5] These enzymes, which are produced by certain bacteria, inactivate  $\beta$ -lactam antibiotics like meropenem by hydrolyzing their characteristic  $\beta$ -lactam ring. MBLs require zinc ions for their catalytic activity. **ANT2681** specifically interacts with the dinuclear zinc ion cluster within the active site of the MBL



enzyme.[2][6] By binding to this site, **ANT2681** prevents the MBL from hydrolyzing meropenem, thereby protecting the antibiotic and allowing it to exert its antibacterial effect on the pathogen.



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**Figure 1:** Mechanism of action of **ANT2681** in combination with meropenem.

# Data Presentation In Vitro Efficacy

The combination of **ANT2681** with meropenem has demonstrated significant in vitro activity against a large number of MBL-producing Enterobacterales clinical isolates.

Table 1: In Vitro Susceptibility of Meropenem in Combination with **ANT2681** against MBL-Positive Enterobacterales



Organism Set	Number of Isolates	Meropenem MIC50/MIC90 (µg/mL)	Meropenem + ANT2681 (8 µg/mL) MIC50/MIC90 (µg/mL)	Reference
MBL-positive Enterobacterales	1,687	>32 / >32	0.25 / 8	[3][7]
NDM-producing Enterobacterales	1,108	>32 / >32	0.25 / 8	[3][7]
VIM-positive Enterobacterales	-	-	-	[3][7]
IMP-positive Enterobacterales	-	-	-	[3][7]

Note: The combination of 8  $\mu$ g/mL of both meropenem and **ANT2681** inhibited 74.9% of VIMpositive and 85.7% of IMP-positive Enterobacterales tested.[3][7]

Table 2: Comparative In Vitro Activity of Meropenem-**ANT2681** and Other Agents against NDM-producing Enterobacterales

Antibacterial Agent	MIC90 (μg/mL)	Reference
Meropenem-ANT2681	8	[3]
Cefiderocol	8	[3]
Cefepime-taniborbactam	32	[3]
Aztreonam-avibactam	0.5	[3]

Table 3: In Vitro Susceptibility of NDM-positive E. coli to Meropenem-**ANT2681** and Comparators



Antibacterial Agent	MIC90 (μg/mL)	Reference
Meropenem-ANT2681	1	[3]
Aztreonam-avibactam	4	[3]
Cefiderocol	>32	[3]
Cefepime-taniborbactam	>32	[3]

# **In Vivo Pharmacodynamics**

Pharmacodynamic studies in a murine neutropenic thigh infection model have been conducted to determine the efficacy of the meropenem-ANT2681 combination.

Table 4: Pharmacodynamic Parameters of Meropenem-**ANT2681** in a Murine Thigh Infection Model against NDM-producing Enterobacteriaceae

Parameter	Value	Model System	Reference
Meropenem background dose	50 mg/kg every 4h (s.c.)	Murine neutropenic thigh model	[2][5]
ANT2681 half- maximal effect dose	89 mg/kg every 4h (i.v.)	Murine neutropenic thigh model	[2][5]
Relevant pharmacodynamic index for ANT2681	Area Under the Curve (AUC)	Murine neutropenic thigh model	[2][5]
Stasis achievement (fT > potentiated meropenem MIC)	40%	Murine neutropenic thigh model	[2]
Stasis achievement (ANT2681 AUC)	700 mg⋅h/L	Murine neutropenic thigh model	[2]

# Experimental Protocols In Vitro Susceptibility Testing (Broth Microdilution)



This protocol is based on the methodologies described in the preclinical studies of ANT2681.[5]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with a fixed concentration of **ANT2681** against bacterial isolates.

#### Materials:

- Bacterial isolates (e.g., NDM-producing E. coli)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Meropenem powder
- ANT2681 powder
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Incubator (35°C ± 2°C)

#### Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of meropenem in an appropriate solvent.
  - Prepare a stock solution of ANT2681 in a suitable solvent (e.g., DMSO).
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of meropenem in CAMHB across the wells of the microtiter plates.
  - Add a fixed concentration of ANT2681 (e.g., 8 µg/mL) to each well containing the meropenem dilutions.
  - Include control wells: growth control (no antibiotic), sterility control (no bacteria), and meropenem-only control.

## Methodological & Application

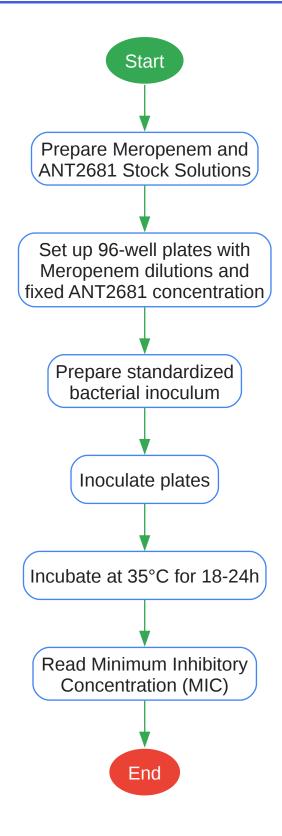




### • Inoculation:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
- Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105
   CFU/mL in each well.
- Inoculate each well (except the sterility control) with the bacterial suspension.
- Incubation:
  - Incubate the plates at 35°C ± 2°C for 18-24 hours.
- Reading Results:
  - The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.





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Figure 2: Workflow for in vitro susceptibility testing.

# **Murine Neutropenic Thigh Infection Model**

## Methodological & Application





This is a generalized protocol based on the pharmacodynamic studies of **ANT2681**.[2][5] Specific pathogen strains and animal models may require protocol adjustments.

Objective: To evaluate the in vivo efficacy of meropenem-ANT2681 combination therapy.

#### Materials:

- · Specific pathogen-free mice
- Cyclophosphamide (for inducing neutropenia)
- Bacterial culture of the test organism (e.g., NDM-producing K. pneumoniae)
- Meropenem for injection
- ANT2681 for injection
- Saline or appropriate vehicle
- Thigh tissue homogenizer

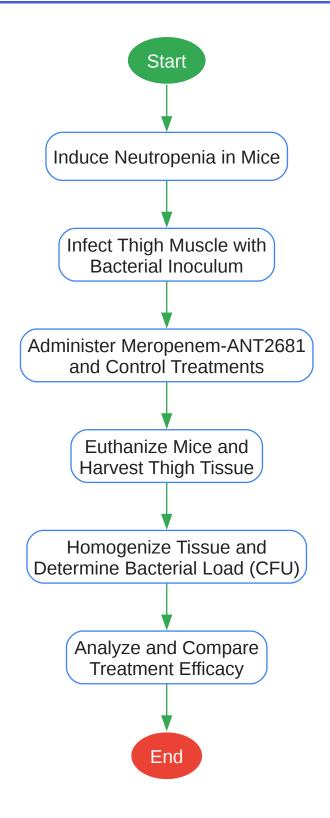
### Procedure:

- Induction of Neutropenia:
  - Administer cyclophosphamide to the mice to induce a neutropenic state (typically 3-4 days prior to infection).
- Infection:
  - Prepare a standardized inoculum of the test bacteria.
  - Inject a defined bacterial load (e.g., 106 107 CFU) into the thigh muscle of each mouse.
- Treatment:
  - Initiate treatment at a specified time post-infection (e.g., 2 hours).



- Administer meropenem and ANT2681 via appropriate routes (e.g., subcutaneous for meropenem, intravenous for ANT2681) at predefined dosing schedules.
- Include control groups: untreated, meropenem-only, and ANT2681-only.
- Efficacy Assessment:
  - At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
  - Aseptically remove the thigh muscle.
  - Homogenize the thigh tissue in a known volume of saline.
  - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
- Data Analysis:
  - Compare the bacterial burden in the treated groups to the control groups to determine the efficacy of the combination therapy.





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**Figure 3:** Workflow for the murine neutropenic thigh infection model.

## **Future Directions in Clinical Research**



While detailed clinical trial protocols are not yet public, the preclinical data suggests that future clinical research will likely focus on:

- Phase 1 studies: To evaluate the safety, tolerability, and pharmacokinetics of ANT2681 alone and in combination with meropenem in healthy volunteers.
- Phase 2/3 studies: To assess the efficacy and safety of the meropenem-ANT2681
  combination in patients with complicated urinary tract infections (cUTI), hospital-acquired
  pneumonia (HAP), ventilator-associated pneumonia (VAP), and other serious infections
  caused by MBL-producing Enterobacterales.

Researchers interested in the clinical development of **ANT2681** should monitor clinical trial registries and publications from Antabio SAS for the latest information.

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